4-(2-Fluorophenyl)thian-4-ol
Description
4-(2-Fluorophenyl)thian-4-ol is a heterocyclic compound featuring a thiane (tetrahydrothiopyran) backbone with a hydroxyl (-OH) group and a 2-fluorophenyl substituent at the 4-position. This compound is primarily utilized in research settings, particularly in crystallography and medicinal chemistry, where fluorinated analogs are explored for their pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C11H13FOS |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(2-fluorophenyl)thian-4-ol |
InChI |
InChI=1S/C11H13FOS/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 |
InChI Key |
PYNMGVXIPPVVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C2=CC=CC=C2F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of a nucleophilic substitution reaction where a suitable thian-4-ol precursor reacts with a 2-fluorophenyl halide under basic conditions . The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 4-(2-Fluorophenyl)thian-4-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: The thian-4-ol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-ol to thian-4-ol derivatives with different oxidation states.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
4-(2-Fluorophenyl)thian-4-ol has been studied for its potential therapeutic applications. Its structural similarity to known bioactive compounds allows researchers to investigate its efficacy as an anti-inflammatory or analgesic agent. Preliminary studies suggest that derivatives of thian-4-ol can exhibit significant biological activity, potentially leading to the development of new pharmaceuticals.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique thianol structure allows it to participate in diverse chemical reactions, including:
- Nucleophilic substitutions : The sulfur atom can facilitate nucleophilic attack, making it useful in synthesizing more complex molecules.
- Chemoenzymatic processes : Enzymatic transformations utilizing this compound have shown promise in producing optically active compounds with high yields and selectivity .
Material Science
In material science, this compound is being explored for its potential use in developing new polymers or coatings. The fluorine atom can enhance the chemical resistance and thermal stability of materials, making them suitable for high-performance applications.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as a precursor in synthesizing novel flavonoid derivatives. These derivatives exhibited promising antioxidant properties, highlighting the compound's utility in developing health-related products .
Case Study 2: Enzymatic Reactions
Research focused on the enzymatic resolution of racemic mixtures involving this compound showed that specific lipases could selectively acetylate one enantiomer, resulting in high optical purity and yield. This method opens avenues for producing chiral compounds essential in pharmaceuticals .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anti-inflammatory and analgesic agent |
| Synthetic Chemistry | Intermediate for organic synthesis |
| Material Science | Development of high-performance materials |
Mechanism of Action
The mechanism by which 4-(2-Fluorophenyl)thian-4-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thian-4-ol core may participate in hydrogen bonding and other interactions. These combined effects can modulate biological pathways and lead to desired outcomes in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thian-4-ol Core
4-(4-(Trifluoromethyl)phenyl)thian-4-ol
- Molecular Formula : C₁₂H₁₃F₃OS
- Molecular Weight : 262.29 g/mol
- This compound has a purity of 97% and is used in crystallographic studies.
4-(3,5-Dichlorophenyl)thian-4-ol
- Molecular Formula : C₁₁H₁₂Cl₂OS
- Molecular Weight : 263.18 g/mol
- Key Features: The 3,5-dichlorophenyl substituent enhances lipophilicity, which could improve membrane permeability in biological systems. No specific biological data are reported in the literature.
Comparison Table: Thian-4-ol Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| 4-(2-Fluorophenyl)thian-4-ol | C₁₁H₁₁FOS | 210.27 (calculated) | 2-fluorophenyl | Moderate electronegativity |
| 4-(4-(Trifluoromethyl)phenyl)thian-4-ol | C₁₂H₁₃F₃OS | 262.29 | 4-CF₃-phenyl | High electron-withdrawing capacity |
| 4-(3,5-Dichlorophenyl)thian-4-ol | C₁₁H₁₂Cl₂OS | 263.18 | 3,5-dichlorophenyl | Increased lipophilicity |
Fluorophenyl-Substituted Heterocycles with Different Cores
4-(2-Fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol
- Molecular Formula : C₁₁H₁₃FN₄S
- Molecular Weight : 252.30 g/mol
- Key Features : This triazole derivative exhibits broad biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, as reported in plant extract studies.
4-(2-Fluorophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide
- Molecular Formula : C₁₅H₁₁FN₄OS
- Molecular Weight : 322.34 g/mol
Comparison Table: Fluorophenyl Heterocycles
Biological Activity
4-(2-Fluorophenyl)thian-4-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. The compound features a thian-4-ol core, which is known for its reactivity and ability to interact with various biological targets, enhanced by the presence of the fluorophenyl substituent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H13FOS |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | PYNMGVXIPPVVBB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group enhances the binding affinity to certain proteins and enzymes, while the thian-4-ol core can participate in hydrogen bonding and other interactions crucial for modulating biological pathways. This dual mechanism allows the compound to exert various pharmacological effects, including enzyme inhibition and modulation of receptor activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against a range of bacterial and fungal strains, suggesting that this compound may also possess broad-spectrum antimicrobial activity. In particular, compounds featuring thian-4-ol cores have demonstrated inhibitory effects on biofilm formation in pathogens such as Staphylococcus aureus and Candida albicans .
Enzyme Inhibition
Research has highlighted the potential of this compound in inhibiting specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit equilibrative nucleoside transporters (ENTs), which play a critical role in nucleotide synthesis and regulation of adenosine function. The selectivity of these compounds towards ENT2 over ENT1 could open avenues for targeted therapies in conditions like cancer and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the thian-4-ol core or the fluorophenyl group can significantly impact the compound's binding affinity and overall efficacy. For instance, modifications that enhance hydrophobic interactions or improve solubility may lead to increased potency against specific targets .
Case Studies
- Antimicrobial Efficacy : A study evaluated several thian derivatives against Escherichia coli and Staphylococcus aureus, revealing that modifications similar to those found in this compound resulted in enhanced antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL .
- Enzyme Interaction Studies : In vitro assays using nucleoside transporter-deficient cells demonstrated that related compounds effectively inhibited ENT activity, suggesting a promising therapeutic role for this compound in regulating nucleotide metabolism .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare fluorinated heterocycles like 4-(2-fluorophenyl)thian-4-ol?
- Answer : A three-step synthesis is typically used:
Formation of β-keto esters : React methyl acetoacetate with MgCl₂, Et₃N, and 2-fluorobenzoyl chloride under mild conditions to yield fluorinated intermediates .
Cyclization via Pechmann reaction : Treat the β-keto ester with resorcinol derivatives in concentrated H₂SO₄ at 35°C to form the core heterocyclic structure .
Functionalization : Methylation or other modifications are performed to stabilize the hydroxyl group .
- Key Tools : NMR (¹H/¹³C/¹⁹F) and X-ray crystallography validate intermediates and final products .
Q. How can NMR spectroscopy elucidate fluorine-induced electronic effects in this compound?
- Answer :
- ¹⁹F-¹H HOESY : Identifies spatial proximity between fluorine and specific protons (e.g., JFH = 2.6 Hz for F-H5 coupling) .
- ¹³C NMR : Detects through-space C-F···H-C coupling via chemical shift deviations (e.g., C2 shifts by −8.2 ppm in DFT vs. experimental data) .
- Example : In coumarin analogs, F-H5 interactions are stronger than F-H3 due to conformational preferences .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data for fluorinated compounds?
- Answer :
- Root Mean Square Deviation (RMSD) Analysis : Compare experimental and DFT-calculated ¹³C shifts (e.g., RMSD = 8.84 ppm for gas-phase models) .
- Solvent Corrections : Apply polarizable continuum models (PCM) to DFT simulations to better match solution-phase NMR data .
- Conformational Sampling : Use molecular dynamics to account for flexible substituents affecting shift predictions .
Q. What methodologies confirm intra- vs. intermolecular C-F···H-C interactions in fluorinated heterocycles?
- Answer :
- X-ray Crystallography : Resolves intermolecular F···H-C contacts in crystal lattices (e.g., 2.6–3.0 Å distances) .
- 2D ¹⁹F-¹H HOESY : Detects intramolecular interactions in solution (e.g., F-H5 coupling in 4-(2-fluorophenyl)coumarin) .
- DFT Optimization : Computes energy minima for conformers with F···H proximity (e.g., ΔG = 1.2 kcal/mol between F-H5 and F-H3 conformers) .
Q. How can reaction conditions be optimized to improve yields of fluorinated heterocycles?
- Answer :
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ vs. FeCl₃) for Pechmann cyclization efficiency .
- Temperature Control : Lower reaction temperatures (e.g., 35°C) reduce side reactions in acid-sensitive fluorinated intermediates .
- Solvent Effects : Use dichloromethane (DCM) or toluene to stabilize reactive intermediates .
Data Contradiction Analysis
Q. Why do DFT-calculated ¹³C chemical shifts deviate from experimental values in fluorinated systems?
- Analysis :
- Electron Correlation Limits : Standard DFT functionals (e.g., B3LYP) underestimate hyperconjugative effects of fluorine .
- Solid-State vs. Solution Effects : X-ray structures (solid-state) may not reflect solution-phase conformers observed in NMR .
- Reference Standards : Calibrate calculations using experimental data for analogous fluorinated compounds .
Structural Validation Techniques
Q. How do X-ray crystallography and DFT complement each other in structural validation?
- Answer :
- X-ray : Provides absolute stereochemistry and intermolecular interactions (e.g., RMSD = 0.3 Å vs. DFT-optimized structures) .
- DFT : Predicts energetically favorable conformers and electronic properties (e.g., HOMO-LUMO gaps) .
Methodological Tables
Table 1 : Experimental vs. DFT ¹³C NMR Chemical Shifts (δ, ppm) for Key Atoms in 4-(2-Fluorophenyl)coumarin
| Atom | Experimental δ | DFT δ (Gas Phase) | Deviation (ppm) |
|---|---|---|---|
| C2 | 160.9 | 169.1 | −8.2 |
| C5 | 127.8 | 135.0 | −7.2 |
| C2' | 159.1 | 172.8 | −13.7 |
Key Insight : Larger deviations at C2' suggest strong fluorine-induced electronic effects poorly modeled in gas-phase DFT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
